2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid
CAS No.: 902249-12-1
Cat. No.: VC21521027
Molecular Formula: C15H14BrNO5S
Molecular Weight: 400.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902249-12-1 |
|---|---|
| Molecular Formula | C15H14BrNO5S |
| Molecular Weight | 400.2g/mol |
| IUPAC Name | 2-[(4-bromo-3-ethoxyphenyl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C15H14BrNO5S/c1-2-22-14-9-10(7-8-12(14)16)23(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
| Standard InChI Key | OCZLOXFTBCNLLE-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br |
| Canonical SMILES | CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Br |
Introduction
2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid is a sulfonamide derivative of benzoic acid, characterized by the presence of a bromine atom and an ethoxy group on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of new antibacterial agents. The chemical structure of this compound is represented by the CAS number 902249-12-1, which provides a unique identifier for regulatory and safety information.
Biological Activities and Potential Applications
2-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid is primarily explored for its potential antibacterial properties, similar to other sulfonamide derivatives. These compounds often inhibit bacterial dihydropteroate synthase, leading to antibacterial effects. The mechanism of action is likely related to interactions with enzymes or receptors involved in bacterial growth or inflammatory pathways.
Research Findings and Future Directions
While specific data on the mechanism of action for this compound may be limited, ongoing research efforts aim to address antibiotic resistance and develop novel therapeutic agents. The compound's potential as a lead for developing new antibacterial drugs highlights the intersection of synthetic organic chemistry and pharmacology.
Comparison with Related Compounds
Other sulfonamide derivatives have shown promising biological activities. For example, bis-aryl sulfonamides have been studied for their ability to prolong immune stimuli, making them potential vaccine adjuvants . Similarly, quinazolin-4-one derivatives have demonstrated antimicrobial and anti-inflammatory activities . These findings underscore the importance of sulfonamide compounds in medicinal chemistry.
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